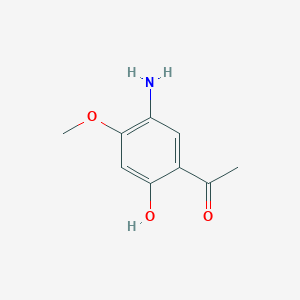

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

Description

Contextualization within Substituted Acetophenone (B1666503) Chemistry

Substituted acetophenones are a class of aromatic ketones that are widely utilized as precursors in the synthesis of a diverse range of organic compounds. nih.govresearchgate.net The basic acetophenone structure, a methyl ketone attached to a phenyl ring, can be modified with various substituents to alter its chemical properties and reactivity. acs.orgtandfonline.com These modifications allow for the construction of more complex molecules, including chalcones, flavonoids, and various heterocyclic compounds. nih.gov The presence of electron-donating groups, such as hydroxyl, methoxy (B1213986), and amino groups, on the aromatic ring generally enhances the reactivity of the ring towards electrophilic substitution and can also influence the acidity of the phenolic proton and the basicity of the amino group.

Historical Overview of Research on Analogous Phenolic Ethanone (B97240) Derivatives

Research into phenolic ethanone derivatives has a rich history, largely driven by their prevalence in natural products and their utility as synthetic intermediates. A prominent and well-studied analogue is paeonol (B1678282), or 1-(2-hydroxy-4-methoxyphenyl)ethanone, which is a natural phenolic compound isolated from the root bark of Paeonia suffruticosa. nih.gov Paeonol itself has been investigated for its antioxidant and anti-inflammatory properties, and its scaffold has been the basis for the synthesis of numerous derivatives with potential therapeutic applications. nih.govresearchgate.netnih.gov

Another closely related analogue is 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, which has been used as an intermediate in the synthesis of bioactive molecules. researchgate.net The synthesis of such compounds often involves electrophilic substitution reactions on the activated aromatic ring of a precursor like paeonol. For instance, the bromination of paeonol provides a route to its 5-bromo derivative. chemicalbook.com

The synthesis of hydroxy aryl ketones, the core structure of these molecules, is often achieved through the Fries rearrangement. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The reaction conditions, such as temperature and solvent, can be tuned to favor the formation of either the ortho or para isomer. byjus.com For polysubstituted phenols, the regioselectivity of the rearrangement is guided by the directing effects of the existing substituents.

A plausible synthetic route to 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one could involve a multi-step process starting from a readily available precursor like 2-hydroxy-4-methoxyacetophenone (paeonol). This would likely involve nitration of the aromatic ring, followed by the reduction of the nitro group to an amino group. The synthesis of the related compound 3-amino-2-hydroxyacetophenone has been achieved through a similar nitration and subsequent hydrogenation reduction pathway. google.com

Significance of the this compound Scaffold in Chemical Research

The this compound scaffold is significant due to the versatile reactivity endowed by its multiple functional groups. The amino group can act as a nucleophile or be converted into a diazonium salt, opening up a wide array of subsequent chemical transformations. The phenolic hydroxyl group can undergo O-alkylation or O-acylation and also activates the aromatic ring for electrophilic substitution. The ketone functional group is amenable to reactions such as aldol (B89426) condensation, reduction to an alcohol, or conversion to a hydrazone or oxime.

This combination of reactive sites makes this scaffold a valuable building block for diversity-oriented synthesis, a strategy used in medicinal chemistry to create libraries of structurally diverse small molecules for biological screening. The incorporation of the amino group, in particular, introduces a site for modifying the polarity and basicity of derivative compounds, which can be crucial for modulating their pharmacokinetic and pharmacodynamic properties. Research on other amino-substituted acetophenones has highlighted their role as key intermediates in the synthesis of compounds with potential therapeutic value. researchgate.net The unique substitution pattern of this compound positions it as a promising starting material for the exploration of new chemical space in drug discovery and materials science.

Properties

IUPAC Name |

1-(5-amino-2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZQREMNWSYDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 5 Amino 2 Hydroxy 4 Methoxyphenyl Ethan 1 One

Reactivity of the Aromatic Amino Functionality

The amino group (-NH₂) is a potent activating group in aromatic systems, significantly influencing the electron density of the benzene (B151609) ring and participating in a variety of chemical transformations. byjus.com Its reactivity is a cornerstone of the molecule's synthetic utility.

The nitrogen atom of the aromatic amino group possesses a lone pair of electrons, rendering it nucleophilic. quora.com This characteristic allows it to react with a range of electrophiles. The reactivity of the amino group in 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is enhanced by the electron-donating effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring. These groups increase the electron density on the nitrogen atom, making it a stronger nucleophile compared to aniline. chemistrysteps.com

However, the amino group's nucleophilicity can be sterically hindered by the adjacent hydroxyl group. The reaction with electrophiles is also sensitive to the reaction conditions. In strongly acidic media, the amino group can be protonated to form an anilinium ion, which is deactivating and meta-directing for electrophilic aromatic substitution reactions. byjus.com

Common electrophilic substitution reactions involving the amino group include alkylation and arylation. For instance, in the presence of a suitable base, the amino group can be alkylated by alkyl halides. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of the alkyl halide.

Table 1: Predicted Nucleophilic Substitution Reactions of the Amino Group

| Electrophile | Product Type | General Conditions |

| Alkyl Halide (R-X) | N-Alkylated Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) |

| Aryl Halide (Ar-X) | N-Arylated Amine | Palladium or Copper catalyst, Base, High Temperature |

| Epoxide | β-Amino Alcohol | Protic or Aprotic Solvent |

Aromatic amines readily undergo acylation with carboxylic acid derivatives such as acyl chlorides and acid anhydrides to form amides. jove.comjove.com This reaction is a nucleophilic acyl substitution where the amino group acts as the nucleophile. The reaction typically proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group. jove.com

The acylation of the amino group in this compound is expected to be facile due to the nucleophilic nature of the amine. This transformation is significant as it converts the basic amino group into a neutral amide group, which can alter the molecule's chemical and physical properties. The resulting amide is less susceptible to oxidation and is a weaker activator for electrophilic aromatic substitution. libretexts.org

Direct amidation with carboxylic acids is also possible, often requiring activating agents or high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. encyclopedia.pubmdpi.com

Table 2: Typical Acylation and Amidation Reactions

| Acylating Agent | Product | General Conditions |

| Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Base or Acid Catalyst, Aprotic Solvent |

| Carboxylic Acid (RCOOH) | Amide | Coupling Agent (e.g., DCC, HBTU) or Heat |

The amino group is susceptible to oxidation, and the reaction products can vary depending on the oxidant and reaction conditions. The presence of activating groups on the aromatic ring, such as the hydroxyl and methoxy groups in the target molecule, generally makes the amino group more prone to oxidation.

Mild oxidation of substituted anilines can lead to the formation of nitroso compounds, azoxybenzenes, or azo compounds. acs.orgrsc.org For example, oxidation with peroxymonosulfuric acid (Caro's acid) can yield nitrosobenzenes. chemistrysteps.com The use of hydrogen peroxide in the presence of a base can lead to the selective formation of azoxybenzenes. acs.org

More vigorous oxidation can lead to the formation of nitro compounds or even polymerization to form complex colored materials. The choice of oxidizing agent is crucial for controlling the outcome of the reaction.

Table 3: Potential Oxidation Products of the Aromatic Amino Group

| Oxidizing Agent | Potential Product(s) |

| Peroxymonosulfuric acid (H₂SO₅) | Nitrosobenzene derivative |

| Hydrogen Peroxide (H₂O₂) / Base | Azoxybenzene derivative |

| Peroxybenzoic acid | Nitroso compound |

| Manganese Dioxide (MnO₂) | Quinone-imine derivatives |

| Horseradish Peroxidase/H₂O₂ | Dimerized/Polymerized products |

Reactivity of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group (-OH) is another key reactive center in this compound. Its acidity and nucleophilicity, as well as its ability to form hydrogen bonds, are central to its chemical behavior.

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in O-alkylation and O-acylation reactions.

O-alkylation is typically achieved by treating the phenol (B47542) with an alkyl halide in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. pharmaxchange.info This reaction, a variation of the Williamson ether synthesis, is an SN2 reaction where the phenoxide displaces the halide from the alkylating agent. pharmaxchange.info The choice of solvent can influence the competition between O-alkylation and C-alkylation, with polar aprotic solvents favoring O-alkylation. pharmaxchange.info

O-acylation involves the reaction of the phenol with an acylating agent like an acyl chloride or acid anhydride to form a phenyl ester. ucalgary.ca This reaction is often carried out in the presence of a base to deprotonate the phenol and increase its nucleophilicity. lew.ro Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide and the organic acylating agent. researchgate.net

Table 4: O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

| Reagent | Reaction Type | Product Type | General Conditions |

| Alkyl Halide (R-X) | O-Alkylation | Phenyl Ether | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Acyl Chloride (RCOCl) | O-Acylation | Phenyl Ester | Base (e.g., Pyridine, NaOH), Aprotic Solvent |

| Acid Anhydride ((RCO)₂O) | O-Acylation | Phenyl Ester | Base or Acid Catalyst, Aprotic Solvent |

The presence of the acetyl group ortho to the phenolic hydroxyl group in this compound allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. researchgate.netoup.com This interaction forms a stable six-membered ring, which significantly influences the physical and chemical properties of the molecule. nih.gov

This intramolecular hydrogen bond increases the acidity of the phenolic proton compared to a phenol without an ortho acetyl group. However, it can also decrease the nucleophilicity of the phenolic oxygen by holding the lone pairs in a less accessible position. The hydrogen bond can also affect the reactivity of the carbonyl group by withdrawing electron density.

Studies on similar ortho-hydroxyacetophenones have shown that this intramolecular hydrogen bond is a dominant feature of their structure. researchgate.netoup.com The strength of this bond can be influenced by other substituents on the aromatic ring. The presence of an electron-donating amino group at the para position to the hydroxyl group would be expected to slightly weaken the hydrogen bond by increasing the electron density on the phenolic oxygen.

The formation of this hydrogen bond can impact reaction rates and regioselectivity. For instance, in reactions involving the phenolic hydroxyl group, the energy required to break this intramolecular hydrogen bond must be supplied, which can affect the activation energy of the reaction.

Reactivity of the Ethanone (B97240) Carbonyl Group

The ethanone carbonyl group in this compound is a key site of chemical reactivity, participating in a variety of transformations typical of aromatic ketones. The presence of activating amino and hydroxyl groups, as well as a methoxy group on the aromatic ring, influences the reactivity of the carbonyl moiety.

Condensation Reactions

The carbonyl group of this compound readily undergoes condensation reactions with aldehydes and ketones, most notably the Claisen-Schmidt condensation, to form chalcones and related α,β-unsaturated ketone derivatives. wisdomlib.orgnih.gov This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. nih.govrsc.org

The general mechanism involves the deprotonation of the α-carbon of the ethanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone. Subsequent dehydration of the resulting aldol (B89426) adduct yields the stable α,β-unsaturated carbonyl system characteristic of chalcones. The synthesis of chalcones is a significant area of research due to their diverse biological activities. nih.gov

An example of a Claisen-Schmidt condensation involving a substituted acetophenone (B1666503) is the reaction of 2-hydroxy-4-methoxyacetophenone with 4-nitrobenzoyl hydrazine (B178648) to form a new aroyl hydrazone. nih.gov Similarly, various substituted acetophenones can be reacted with different benzaldehydes to produce a wide array of chalcone (B49325) derivatives. wisdomlib.org

Table 1: Examples of Claisen-Schmidt Condensation Reactions with Substituted Acetophenones

| Acetophenone Derivative | Aldehyde/Ketone Reactant | Catalyst/Conditions | Product Type | Reference |

| 2-Hydroxy-4-methoxyacetophenone | 4-Nitrobenzoyl hydrazine | - | Aroyl hydrazone | nih.gov |

| Substituted Acetophenones | Substituted Benzaldehydes | KOH/EtOH | Chalcones | nih.gov |

| 2-Acetylnaphthalene | Benzaldehyde | KOH/Methanol | Chalcone | nih.gov |

| Hydroxyacetophenone | Benzaldehyde derivative | 50% KOH | Chalcone | nih.gov |

Reduction Reactions of the Carbonyl Moiety

While specific studies on the reduction of the carbonyl group of this compound are not extensively documented, the reactivity can be inferred from the known reactions of other substituted acetophenones. The carbonyl group of acetophenones can be reduced to a secondary alcohol using various reducing agents.

Commonly used reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. For instance, catalytic transfer hydrogenation of acetophenone derivatives using catalysts like ruthenium complexes has been reported to yield the corresponding secondary alcohols. researchgate.netresearchgate.net The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, potentially leading to the formation of chiral alcohols. Asymmetric transfer hydrogenation of acetophenone, for example, can produce (R)- and (S)-(1)-phenylethanol with high enantioselectivity. acs.org

The presence of the amino and hydroxyl groups on the aromatic ring of this compound might influence the choice of reducing agent and conditions to avoid side reactions. For example, in the synthesis of 3-amino-2-hydroxyacetophenone, a catalytic hydrogenation reaction is employed for the reduction of a nitro group without affecting the carbonyl group, highlighting the potential for chemoselectivity. google.com The diastereoselective reduction of α-amino ketones is a known method for the synthesis of anti- and syn-β-aminoalcohols. cdnsciencepub.com Similarly, the reduction of β-amino ketones can be directed to yield either syn or anti 1,3-amino alcohol derivatives. nih.gov

Table 2: Common Methods for the Reduction of Acetophenone Carbonyl Groups

| Reduction Method | Reducing Agent/Catalyst | Product | Key Features | Reference |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild and selective for aldehydes and ketones | - |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Stronger reducing agent, less selective | - |

| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Secondary Alcohol | Widely used in industry | google.com |

| Catalytic Transfer Hydrogenation | Ru or Rh complexes | Secondary Alcohol | Can be performed under milder conditions | researchgate.netresearchgate.netacs.org |

| Diastereoselective Reduction | Various | Diastereomeric Alcohols | Control of stereochemistry | cdnsciencepub.comnih.govresearchgate.net |

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic and steric properties of its substituents and the reaction mechanisms.

In the context of Claisen-Schmidt condensation, the reaction is highly stereoselective, predominantly yielding the (E)-isomer of the resulting chalcone. This preference is attributed to the thermodynamic stability of the (E)-isomer, where the bulky aryl groups are positioned on opposite sides of the double bond, minimizing steric hindrance. The formation of the more stable trans double bond is a common feature in such condensation reactions. rsc.org

Regarding regioselectivity, in electrophilic aromatic substitution reactions, the substituents on the benzene ring of this compound would direct incoming electrophiles to specific positions. The amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups are all activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. fiveable.meucalgary.cauomustansiriyah.edu.iqlibretexts.orglibretexts.org The acetyl group (-COCH₃), on the other hand, is a deactivating, meta-directing group.

The directing effects of these substituents are additive. In this case, the powerful activating and ortho-, para-directing influence of the amino, hydroxyl, and methoxy groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them. Specifically, the positions C3 and C6 would be the most activated towards electrophilic attack. The steric hindrance from the adjacent acetyl group might influence the ratio of substitution at these positions.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | C5 | Activating | Ortho, Para |

| -OH | C2 | Activating | Ortho, Para |

| -OCH₃ | C4 | Activating | Ortho, Para |

| -COCH₃ | C1 | Deactivating | Meta |

Derivatization and Analog Synthesis Based on the 1 5 Amino 2 Hydroxy 4 Methoxyphenyl Ethan 1 One Scaffold

Design Principles for Novel Derivatives

The design of novel derivatives from the 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one scaffold is rooted in the principles of medicinal chemistry and scaffold-based drug discovery. biosolveit.denih.gov The core concept, often referred to as "scaffold hopping" or derivatization, involves retaining the central molecular framework while systematically altering peripheral substituents to modulate physicochemical and biological properties. biosolveit.de The primary objectives of such a design strategy include enhancing target affinity and selectivity, improving pharmacokinetic profiles, and exploring the chemical space around a known active motif. drugdesign.orgunife.it

For the this compound scaffold, the design principles focus on its distinct functional handles:

The Amino Group (-NH₂): This nucleophilic primary amine is a prime site for forming amide, sulfonamide, urea (B33335), or thiourea (B124793) linkages. Each modification introduces different hydrogen bonding capabilities, steric bulk, and electronic properties.

The Ketone Group (-C(O)CH₃): The carbonyl carbon is electrophilic and can undergo condensation reactions with hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. These conversions dramatically alter the geometry and electronic nature of the side chain.

The Aromatic Ring: The benzene (B151609) ring itself, activated by hydroxyl, methoxy (B1213986), and amino substituents, can potentially undergo electrophilic aromatic substitution, although regioselectivity would be complex. More commonly, the existing functional groups are used as anchors to build larger heterocyclic systems fused to or substituted on the ring.

By creating a library of derivatives through targeted modifications at these sites, researchers can systematically probe the structural requirements for a desired activity, leading to the optimization of lead compounds. lifechemicals.com

Synthesis of Urea Derivatives

The primary amino group on the scaffold is readily converted into a urea or diaryl urea moiety, a functional group present in numerous biologically active compounds. asianpubs.org The most common and direct method for this transformation is the reaction of the aromatic amine with an isocyanate (R-N=C=O). nih.govgoogle.com In this reaction, the nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable N,N'-substituted urea derivative.

The general reaction is as follows: this compound + R-NCO → 1-(5-(3-R-ureido)-2-hydroxy-4-methoxyphenyl)ethan-1-one

This synthesis can often be performed under mild, catalyst-free conditions. psu.eduorganic-chemistry.org The choice of the isocyanate (aliphatic or aromatic, with various substituents) allows for the introduction of a wide range of chemical diversity into the final molecule. nih.gov

Table 1: Examples of Potential Urea Derivatives

| Reactant Isocyanate | Resulting Derivative Name | Product Code |

|---|---|---|

| Phenyl isocyanate | 1-(2-Hydroxy-4-methoxy-5-(3-phenylureido)phenyl)ethan-1-one | U-001 |

| 4-Chlorophenyl isocyanate | 1-(5-(3-(4-Chlorophenyl)ureido)-2-hydroxy-4-methoxyphenyl)ethan-1-one | U-002 |

| Ethyl isocyanate | 1-(5-(3-Ethylureido)-2-hydroxy-4-methoxyphenyl)ethan-1-one | U-003 |

Synthesis of Thiosemicarbazone Derivatives

The ketone functionality of the acetyl group provides a reliable reaction site for the synthesis of thiosemicarbazones. These compounds are formed through a condensation reaction between the ketone and a thiosemicarbazide (B42300). wikipedia.orgnih.gov The reaction typically proceeds by nucleophilic attack of the terminal hydrazine (B178648) nitrogen of the thiosemicarbazide on the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine). mdpi.com

The general reaction is: this compound + R-NH-C(S)-NHNH₂ → this compound (4-R)thiosemicarbazone

This reaction is often catalyzed by a small amount of acid and is a versatile method for producing thiosemicarbazones, which are known for their metal-chelating properties and diverse biological activities. wikipedia.orgresearchgate.netnih.gov The substituent on the thiosemicarbazide can be varied to fine-tune the properties of the resulting derivative.

Table 2: Examples of Potential Thiosemicarbazone Derivatives

| Reactant Thiosemicarbazide | Resulting Derivative Name | Product Code |

|---|---|---|

| Thiosemicarbazide | This compound thiosemicarbazone | T-001 |

| 4-Phenylthiosemicarbazide | This compound 4-phenylthiosemicarbazone | T-002 |

| 4-Methylthiosemicarbazide | This compound 4-methylthiosemicarbazone | T-003 |

Synthesis of Heterocyclic Analogs (e.g., Triazoles, Indazoles)

The functional groups of the scaffold also serve as starting points for the construction of more complex heterocyclic analogs.

Triazoles: 1,2,3-Triazoles can be synthesized from derivatives of the scaffold. A common azide-free, one-pot method involves the reaction of an aromatic amine, a ketone, and a tosylhydrazine, which proceeds under metal-free conditions to regioselectively generate 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This approach utilizes both the amine and ketone functionalities of the core structure. Alternatively, the amino group can be converted to an azide (B81097) via diazotization followed by reaction with sodium azide. The resulting aryl azide is a key intermediate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (Click Chemistry) to form 1,2,3-triazoles. nih.govorganic-chemistry.org

1,2,4-Triazoles can also be synthesized. For instance, N-tosylhydrazones, which can be formed from the ketone part of the scaffold, can react with various amines in the presence of an oxidizing agent to form substituted 1,2,4-triazoles. frontiersin.org

Indazoles: The indazole ring system can be synthesized from substituted acetophenones. researchgate.net A general method involves the reaction of the ketone with a hydrazine to form a hydrazone, which then undergoes an intramolecular cyclization. researchgate.netorganic-chemistry.org This cyclization is often promoted by strong acids like polyphosphoric acid (PPA) or by transition metal catalysts. researchgate.net While this would modify the acetyl group, it represents a powerful method for generating significant structural diversity from the parent scaffold. google.comdiva-portal.orgresearchgate.net

Exploration of Structure-Reactivity Relationships within Derivative Libraries

The synthesis of derivative libraries is fundamentally linked to the exploration of structure-reactivity relationships. nih.govlibretexts.org The Hammett equation provides a quantitative framework for understanding how substituents on an aromatic ring influence reaction rates and equilibria by considering their electronic donating or withdrawing effects. libretexts.org

When the amino group of the this compound scaffold is converted to a urea, the electronic properties of the system are significantly altered. The urea moiety is generally more electron-withdrawing than the parent amino group, which decreases the electron density of the aromatic ring. This change in electronic character affects the reactivity of the ring toward electrophilic substitution and modifies the acidity of the phenolic proton. acs.org

Similarly, converting the ketone to a thiosemicarbazone introduces a larger, more complex group with additional nitrogen and sulfur heteroatoms capable of acting as ligands or hydrogen bond donors/acceptors. wikipedia.org The formation of heterocyclic analogs like triazoles or indazoles fundamentally changes the shape, size, and electronic distribution of the molecule. nih.govresearchgate.net

By systematically synthesizing these derivatives and analyzing their properties—such as reaction kinetics, spectroscopic data (NMR, IR), and electrochemical potentials—quantitative structure-reactivity relationships (QSRR) can be established. nih.govacs.org These relationships provide critical insights into how specific structural modifications influence the underlying chemical and physical properties of the molecular scaffold. researchgate.net

Role of 1 5 Amino 2 Hydroxy 4 Methoxyphenyl Ethan 1 One in Synthetic Chemistry and Material Precursor Development

Utility as a Versatile Chemical Synthon and Building Block in Organic Synthesis

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a highly functionalized aromatic ketone that holds significant potential as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites—an amino group, a hydroxyl group, a methoxy (B1213986) group, and an acetyl group—on the benzene (B151609) ring. These functional groups allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly heterocyclic compounds and natural product analogs.

The strategic placement of the amino, hydroxyl, and acetyl groups enables intramolecular reactions to form heterocyclic rings. Furthermore, each functional group can be selectively modified to introduce further diversity. For instance, the amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can be alkylated or acylated. The acetyl group's methyl group can undergo condensation reactions, and the carbonyl group can be reduced or participate in addition reactions.

Amino acetophenones, as a class of compounds, are recognized as valuable starting materials in diversity-oriented synthesis (DOS). mdpi.com DOS is a strategy aimed at creating libraries of structurally diverse molecules from a common starting material in a limited number of synthetic steps. mdpi.com The aminodimethoxyacetophenones, for example, have been successfully employed in the synthesis of analogs of naturally occurring compounds such as flavones, coumarins, aurones, and chalcones, many of which exhibit important pharmacological properties. mdpi.com Given its structural similarities, this compound is also a prime candidate for such synthetic endeavors.

The table below summarizes the potential synthetic transformations of this compound, highlighting its versatility as a chemical synthon.

| Functional Group | Potential Reactions | Resulting Structures |

| Amino Group (-NH2) | Diazotization, Acylation, Alkylation, Schiff base formation | Azo compounds, Amides, Secondary/Tertiary amines, Imines |

| Hydroxyl Group (-OH) | Etherification, Esterification | Ethers, Esters |

| Acetyl Group (-COCH3) | Condensation, Reduction, Oxidation | Chalcones, Alcohols, Carboxylic acids |

| Aromatic Ring | Electrophilic Substitution | Halogenated, Nitrated, or Sulfonated derivatives |

The diverse reactivity of this compound makes it an attractive starting material for the synthesis of a wide array of organic molecules with potential applications in medicinal chemistry and materials science.

Application in the Production of Dyes and Pigments

The chemical structure of this compound, specifically the presence of an aromatic amino group, makes it a suitable precursor for the synthesis of azo dyes. Azo compounds are characterized by the presence of a diazene (B1210634) functional group (R-N=N-R') and constitute a significant class of commercial dyes and pigments. nih.gov The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.

In the case of this compound, the amino group can be converted to a diazonium salt under acidic conditions with sodium nitrite. This diazonium salt can then be reacted with various coupling components, such as phenols, naphthols, or other aromatic amines, to produce a wide range of colored azo dyes. The color of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The hydroxyl and methoxy groups on the benzene ring of the title compound would act as auxochromes, which are color-intensifying groups.

Furthermore, this compound could serve as a precursor for the synthesis of other classes of dyes, such as anthraquinone (B42736) dyes. Anthraquinone and its derivatives are important in the dye industry, and their synthesis often involves nucleophilic substitution reactions on halogenated or hydroxylated anthraquinone cores. google.com For instance, 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) is a key intermediate in the synthesis of various disperse dyes. researchgate.net It is conceivable that this compound or its derivatives could be used to introduce the substituted phenyl moiety into an anthraquinone structure, leading to novel dyes with specific color and fastness properties.

The table below outlines the potential dye classes that could be synthesized from this compound.

| Dye Class | Synthetic Route | Key Reaction |

| Azo Dyes | Diazotization of the amino group followed by coupling with a suitable aromatic compound. | Azo coupling |

| Anthraquinone Dyes | Condensation with a substituted anthraquinone precursor. | Nucleophilic aromatic substitution |

Considerations for Industrial Scale-Up of Synthesis and Related Compounds

One of the primary considerations is the choice of the synthetic route. Traditional chemical synthesis methods may involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. For instance, the production of 2-hydroxy-4-methoxyacetophenone can be achieved by the methylation of 2,4-dihydroxyacetophenone. google.com An industrial process for this reaction utilizes a two-phase system with a phase-transfer catalyst to improve yield and facilitate product isolation. google.com

An alternative and increasingly attractive approach is biosynthesis. Multi-enzyme biosynthetic routes are being developed for the production of compounds like 3-amino-2-hydroxy acetophenone (B1666503) (3AHAP). chemistryviews.orgnih.gov These processes offer several advantages, including milder reaction conditions, higher selectivity, and a reduced environmental footprint. chemistryviews.org The biosynthesis of 3AHAP from m-nitroacetophenone has been demonstrated using a three-enzyme system, and optimization of this system has led to significant increases in product yield. chemistryviews.orgnih.gov Such enzymatic approaches could potentially be adapted for the synthesis of this compound.

The following table summarizes key considerations for the industrial scale-up of substituted acetophenone synthesis.

| Consideration | Chemical Synthesis | Biosynthesis (Enzymatic) |

| Starting Materials | Readily available commodity chemicals | Potentially renewable feedstocks |

| Reaction Conditions | Often high temperatures and pressures, use of organic solvents | Mild aqueous conditions (near ambient temperature and pressure) |

| Catalysts | Homogeneous or heterogeneous catalysts, phase-transfer catalysts | Enzymes (biocatalysts) |

| Selectivity | May produce by-products, requiring extensive purification | High chemo-, regio-, and stereoselectivity |

| Environmental Impact | Potential for hazardous waste generation | Generally more environmentally benign |

| Process Optimization | Focus on catalyst efficiency, reaction kinetics, and product separation | Focus on enzyme stability, cofactor regeneration, and downstream processing |

The development of a robust and scalable synthesis for this compound would be essential for its commercial viability as a building block in the chemical and materials industries.

Future Research Directions and Emerging Trends

Development of Novel Reaction Methodologies for the Compound

The synthesis of highly substituted acetophenones like 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one often relies on classical methods such as Friedel–Crafts acylation or Fries rearrangement. rsc.orgnih.gov While effective, these methods can be limited by substrate scope and reaction conditions. Future research is steering towards the development of more sophisticated and efficient synthetic strategies.

One promising avenue is the application of catalytic hydrodeoxygenation of related nitro- or hydroxy-acetophenone precursors. rsc.org This approach offers a selective and sustainable route to amino-substituted phenols. rsc.orgrsc.org Additionally, multi-enzyme biosynthetic routes are emerging as powerful alternatives to traditional chemical synthesis, offering high selectivity and environmentally friendly conditions. For instance, a three-enzyme system has been successfully developed for the production of 3-amino-2-hydroxy acetophenone (B1666503), a structurally similar compound, demonstrating the potential of biocatalysis in this area. nih.govchemistryviews.org

Future methodologies may also involve the use of microchannel reactors for nitration and hydrogenation steps, which can provide better control, higher safety, and the potential for continuous production. google.com

Table 1: Emerging Synthetic Methodologies

| Methodology | Potential Advantages | Relevant Precursors |

|---|---|---|

| Catalytic Hydrodeoxygenation | High selectivity, sustainable, uses H₂ | Nitro- and Hydroxy-acetophenone derivatives |

| Multi-Enzyme Biosynthesis | High specificity, mild conditions, green | m-Nitroacetophenone derivatives |

| Microchannel Flow Synthesis | Enhanced safety, precise control, continuous flow | Substituted 2-hydroxyacetophenones |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by its three key functional groups: the amino, hydroxyl, and acetyl moieties. While reactions involving these individual groups are known, the interplay between them could lead to novel and undiscovered reactivity.

Future investigations will likely focus on exploiting the unique electronic nature of the polysubstituted aromatic ring. The electron-donating effects of the amino, hydroxyl, and methoxy (B1213986) groups activate the ring towards electrophilic substitution, but also modulate the reactivity of the acetyl group. Research into the metabolic N-hydroxylation of imines derived from substituted acetophenones suggests that the compound could undergo interesting biotransformations to form oxime metabolites. nih.gov

Furthermore, the compound serves as a versatile building block. For instance, the acetyl group can participate in base-catalyzed aldol (B89426) condensations, such as the Claisen-Schmidt condensation, to form chalcones, which are precursors to flavonoids. benthamdirect.comresearchgate.net The amino group can be diazotized or used in coupling reactions to generate a diverse library of derivatives. Exploring these reaction pathways systematically will be crucial.

Advanced Computational Studies for Predictive Design of Functional Analogs

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational studies can accelerate the discovery of new functional analogs with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of derivatives with their biological activities. nih.govnih.gov Such models can guide the design of new compounds with enhanced potency for specific targets.

Molecular docking simulations can predict the binding modes and affinities of designed analogs with biological targets like enzymes or receptors. amazonaws.comresearchgate.netnih.gov This in silico screening approach allows for the rapid identification of promising candidates for synthesis and biological evaluation. journaljpri.com

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.com This understanding can help rationalize experimental observations and predict the outcomes of unexplored reactions.

Table 2: Computational Approaches for Analog Design

| Computational Method | Application | Predicted Outcomes |

|---|---|---|

| QSAR | Correlate structure with biological activity | Predictive models for activity, guidance for structural modification |

| Molecular Docking | Simulate binding to biological targets | Binding affinity, interaction modes, lead identification |

| DFT Calculations | Analyze electronic structure and reactivity | Spectroscopic data, reaction mechanisms, molecular properties |

Integration into Multi-component and Cascade Reaction Systems

Multi-component reactions (MCRs) and cascade reactions represent highly efficient strategies for building molecular complexity from simple starting materials in a single operation. wikipedia.orgmdpi.com These reactions are characterized by high atom economy and reduced waste, aligning with the principles of green chemistry. mdpi.com20.210.105

The functional groups present in this compound make it an ideal candidate for integration into such reaction systems. The amino group can react with aldehydes and isocyanides in Ugi or Passerini-type reactions. mdpi.com The acetyl group's enolizable protons can initiate aldol-type cascade reactions.

A key future direction will be the design of novel MCRs and cascade sequences that utilize this compound as a key building block. This could lead to the rapid and efficient synthesis of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. The development of such reactions would be a significant step forward in the synthetic utility of this acetophenone derivative. 20.210.105baranlab.org

Investigation of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. benthamdirect.com Future research on this compound will undoubtedly focus on developing sustainable and environmentally benign synthetic routes.

Key areas of investigation will include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. mdpi.comekb.eg

Solvent-free reactions: Performing reactions in the solid state or under neat conditions minimizes solvent waste, a major contributor to the environmental impact of chemical processes. benthamdirect.commdpi.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids.

Biocatalysis: As mentioned earlier, employing enzymes for specific transformations offers unparalleled selectivity under mild, aqueous conditions, representing a highly sustainable approach. nih.govchemistryviews.org

By focusing on these green chemistry approaches, future syntheses of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.